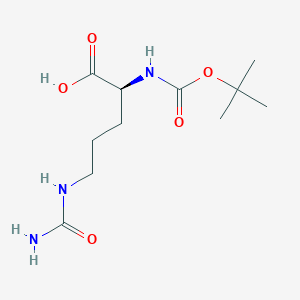

Boc-Cit-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCWQISQGNHHI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427356 | |

| Record name | Boc-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45234-13-7 | |

| Record name | Boc-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl) oxycarbonylamino]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-tert-Butoxycarbonyl-L-Citrulline (Boc-Cit-OH)

Abstract

This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-L-Citrulline (Boc-Cit-OH), a pivotal protected amino acid derivative in contemporary biochemical and pharmaceutical research. The document elucidates the core chemical and physical properties, detailed structural features, and robust protocols for its synthesis and purification. Furthermore, it delves into the strategic applications of this compound, with a particular focus on its role in solid-phase peptide synthesis (SPPS) for the incorporation of the non-proteinogenic amino acid L-Citrulline into peptide chains. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to facilitate the effective utilization of this versatile molecule.

Introduction: The Significance of this compound in Peptide Chemistry and Drug Discovery

L-Citrulline, a non-essential alpha-amino acid, is a key intermediate in the urea cycle and a byproduct of nitric oxide synthesis from L-arginine.[][2] Its incorporation into peptides and other molecular frameworks is of significant interest in drug discovery and biomedical research, particularly in the development of therapeutics related to cardiovascular health, immunology, and oncology.[][3] The enzymatic and signaling pathways involving citrulline underscore its potential as a modulator of physiological processes.[4]

The synthesis of citrulline-containing peptides necessitates the use of a protected form of the amino acid to prevent unwanted side reactions during peptide chain elongation. Nα-tert-butoxycarbonyl-L-Citrulline (this compound) serves this purpose admirably. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[5][6] This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical application in the laboratory.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 45234-13-7 | [7] |

| Molecular Formula | C₁₁H₂₁N₃O₅ | [7] |

| Molecular Weight | 275.30 g/mol | [7] |

| IUPAC Name | (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | [7] |

| Appearance | White to pale yellow powder | [8] |

| Optical Rotation | [α]D²⁵ = -9 ± 1º (c=1 in H₂O) | [9] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; less soluble in water. | [8] |

| Storage Conditions | Store at ≤ -15 °C | [9] |

Structural Analysis of this compound

The molecular architecture of this compound is central to its utility in chemical synthesis. The structure combines the functionalities of the amino acid L-Citrulline with the acid-labile Boc protecting group.

Caption: Chemical structure of this compound.

The stereochemistry at the alpha-carbon (Cα) is of the L-configuration, which is crucial for its incorporation into biologically relevant peptides. The Boc group, attached to the α-amino group, provides steric hindrance that prevents its participation in nucleophilic reactions during peptide coupling. The ureido group in the side chain is generally stable under the conditions of Boc-SPPS.

Synthesis and Purification of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of L-Citrulline with a Boc-donating reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), under basic conditions. The following protocol provides a detailed methodology.

Synthesis Protocol

Materials:

-

L-Citrulline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-Citrulline (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[10] The volume should be approximately 1.2 mL per mmol of L-Citrulline.

-

Boc Protection: At room temperature, add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution.[10][11] The reaction mixture should become homogeneous within approximately one hour.

-

Reaction Monitoring: Continue stirring for an additional 2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water (approximately 1.5 mL per mmol of L-Citrulline used).[10]

-

Extract the aqueous mixture twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[10]

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[10]

-

Immediately extract the product into ethyl acetate (3 times).

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.[10]

Purification Protocol

Crude this compound can be purified by recrystallization or flash chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add a non-polar solvent such as hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.[10]

Caption: A single cycle of Boc-SPPS for the incorporation of this compound.

Conclusion

Nα-tert-butoxycarbonyl-L-Citrulline is an indispensable tool in the arsenal of peptide chemists and drug discovery scientists. Its well-defined chemical properties, coupled with the reliability of the Boc protecting group strategy, facilitate the synthesis of complex citrulline-containing peptides. The protocols and data presented in this guide offer a robust framework for the successful application of this compound in research and development. As the exploration of the therapeutic potential of citrullinated peptides continues to expand, the importance of high-quality, well-characterized building blocks like this compound will undoubtedly grow.

References

- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- Chem-Impex. (n.d.). Boc-L-citrulline.

- CymitQuimica. (n.d.). CAS 45234-13-7: N(alpha)-boc-L-citrulline.

- Apollo Scientific. (n.d.). This compound - CAS: 45234-13-7.

- Chem-Impex. (n.d.). Boc-L-citrulline.

- BOC Sciences. (n.d.). Citrulline: Definition, Structure, Benefits, Sources and Uses.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 136-138.

- Organic Syntheses. (n.d.). L-Proline.

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). DigitalCommons@URI.

- MDPI. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 26(1), 204.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021414, this compound.

- Albericio, F., et al. (2018). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 20(23), 5485-5496.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- National Center for Biotechnology Information. (n.d.). PubChem Pathway Summary for L-citrulline biosynthesis.

- BOC Sciences. (n.d.). BOC-amino acids.

- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.

- ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)....

- Buckinx, R., et al. (2015). L-Citrulline Protects Skeletal Muscle Cells from Cachectic Stimuli through an iNOS-Dependent Mechanism. PLoS ONE, 10(10), e0141572.

- Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(8), 934–945.

Sources

- 2. L-citrulline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Citrulline Protects Skeletal Muscle Cells from Cachectic Stimuli through an iNOS-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C11H21N3O5 | CID 7021414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 9. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

(S)-2-((tert-Butoxycarbonyl)amino)-5-ureidopentanoic acid synthesis

An In-depth Technical Guide to the Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-ureidopentanoic acid (Boc-L-Citrulline)

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-((tert-Butoxycarbonyl)amino)-5-ureidopentanoic acid, commonly known as Boc-L-citrulline, is a pivotal protected amino acid derivative. Its application is extensive within the fields of medicinal chemistry and peptide synthesis, primarily serving as a crucial building block for creating complex peptides and as an intermediate in the development of novel therapeutics, including nitric oxide donors.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino moiety enhances the compound's stability and solubility in organic solvents, facilitating its use in standard solid-phase and solution-phase peptide synthesis protocols.[3] This guide provides a comprehensive overview of the principal synthetic strategies for Boc-L-citrulline, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Introduction: The Significance of Boc-L-Citrulline

L-Citrulline is a non-proteinogenic amino acid central to the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate.[4] Its role extends beyond nitrogen metabolism; it is a key precursor to L-arginine, the substrate for nitric oxide synthase (NOS), making it integral to the production of nitric oxide (NO), a vital signaling molecule in cardiovascular and neurological systems.[5]

The introduction of the Boc protecting group to L-citrulline yields a derivative that is indispensable for its controlled incorporation into peptide chains.[2][6] The Boc group prevents the α-amino group from participating in unwanted side reactions during peptide coupling, yet it can be readily removed under acidic conditions that typically do not affect other protecting groups or the peptide backbone. This strategic protection makes Boc-L-citrulline a valuable reagent for researchers investigating the roles of citrullinated peptides in physiology and pathology, such as in the study of rheumatoid arthritis.[6]

Core Synthetic Strategies

The synthesis of Boc-L-citrulline can be approached via two primary and logically distinct pathways:

-

Direct Protection of L-Citrulline: A straightforward method involving the direct attachment of the Boc group to the α-amino nitrogen of commercially available L-citrulline.

-

Synthesis from a Precursor (L-Ornithine): A two-step approach that mimics the biological pathway, starting with L-ornithine, selectively protecting its α-amino group, and subsequently converting the side-chain δ-amino group into a ureido moiety.

The choice between these routes depends on starting material availability, cost, and the desired scale of the synthesis.

Caption: Primary synthetic pathways to Boc-L-Citrulline.

Methodology I: Direct α-N-Boc Protection of L-Citrulline

This method is the most common and efficient approach for laboratory-scale synthesis, leveraging the direct reaction of L-citrulline with a Boc-donating reagent.

Mechanistic Principle

The reaction proceeds via a nucleophilic attack of the deprotonated α-amino group of L-citrulline on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The presence of a base is critical to abstract a proton from the amino group, thereby increasing its nucleophilicity. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected product.

Caption: Workflow for the direct Boc-protection of L-Citrulline.

Detailed Experimental Protocol

Materials:

-

L-Citrulline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane (or THF)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) or Potassium Bisulfate (KHSO₄)

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-citrulline (1.0 eq) in a 1M aqueous solution of NaOH (approx. 2.5 eq). The volume should be sufficient to fully dissolve the amino acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-4 °C with stirring.

-

Reagent Addition: Separately, dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in 1,4-dioxane. Add this solution dropwise to the cold, stirring citrulline solution over 30-60 minutes. Use a pH meter to monitor the reaction.

-

pH Control: The reaction generates acidity. Maintain the pH of the reaction mixture between 9.5 and 10.5 by the concurrent dropwise addition of 1M NaOH. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 to 24 hours.

-

Work-up and Precipitation: Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent like hexane or ethyl acetate to remove unreacted (Boc)₂O and byproducts. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding a cold 1M HCl or 1M KHSO₄ solution. A white precipitate of Boc-L-citrulline will form.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts. Dry the product under high vacuum to a constant weight.

Field-Proven Insights

-

Causality of pH Control: Maintaining a basic pH is crucial. If the pH drops too low, the amino group becomes protonated (–NH₃⁺), rendering it non-nucleophilic and halting the reaction. If the pH is too high, hydrolysis of the (Boc)₂O reagent can become a significant competing reaction.

-

Solvent Choice: Dioxane or THF are used to solubilize the highly non-polar (Boc)₂O reagent, enabling it to react in the predominantly aqueous medium.

-

Trustworthiness through Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by NMR spectroscopy and Mass Spectrometry. A typical purity of >98% can be achieved with this protocol.[7]

Methodology II: Synthesis from Nα-Boc-L-Ornithine

Mechanistic Principle

The key transformation is the ureidation (or carbamoylation) of the δ-amino group.[10] This is classically achieved by reacting the amino group with an isocyanate. In practice, an aqueous solution of potassium cyanate (KCNO) is used. In acidic or neutral water, cyanate exists in equilibrium with isocyanic acid (HNCO). The terminal δ-amino group of Nα-Boc-L-ornithine acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the ureido side chain.

Caption: Workflow for the ureidation of Nα-Boc-L-Ornithine.

Detailed Experimental Protocol

Materials:

-

Nα-Boc-L-Ornithine

-

Potassium Cyanate (KCNO)

-

Hydrochloric Acid (HCl) or Citric Acid

-

Deionized Water

Procedure:

-

Dissolution: Dissolve Nα-Boc-L-ornithine (1.0 eq) in deionized water in a round-bottom flask. Gentle heating may be required.

-

Reagent Addition: Add a solution of potassium cyanate (1.5-2.0 eq) in water to the ornithine solution with stirring.

-

Reaction: Heat the reaction mixture in a water bath to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction's completion via TLC or LC-MS.

-

Cooling and Precipitation: Once the reaction is complete, cool the solution in an ice bath. Slowly acidify the mixture to pH 2-3 with a suitable acid (e.g., 1M HCl or 10% citric acid solution). The product will precipitate out of the solution.

-

Isolation: Collect the white solid via vacuum filtration, wash it extensively with cold water, and dry under high vacuum.

Field-Proven Insights

-

Expertise in Reagent Choice: Potassium cyanate is a stable, easy-to-handle solid that serves as an effective in situ source of isocyanic acid. Direct use of isocyanic acid is impractical due to its high reactivity and instability.

-

Rationale for Heating: The δ-amino group of ornithine is less nucleophilic than the α-amino group. Moderate heating is required to drive the carbamoylation reaction to completion in a reasonable timeframe.

-

Trustworthiness of the Method: The starting material, Nα-Boc-L-Ornithine, is commercially available. The selective protection at the α-position ensures that the ureidation occurs exclusively at the desired δ-position, leading to a high purity product without isomeric contaminants.

Quantitative Data Summary

The selection of a synthetic route often involves a trade-off between the number of steps, overall yield, and cost. Below is a comparative summary of the two primary methods.

| Parameter | Method 1: Direct Protection | Method 2: From Nα-Boc-L-Ornithine |

| Starting Material | L-Citrulline | Nα-Boc-L-Ornithine |

| Key Reagents | (Boc)₂O, NaOH | Potassium Cyanate (KCNO) |

| Number of Steps | 1 | 1 (from protected ornithine) |

| Typical Yield | 75-90% | 80-95% |

| Key Advantage | Atom economy, fewer steps if L-Citrulline is available | High selectivity, useful for isotopic labeling |

| Primary Challenge | Biphasic reaction requires vigorous mixing and careful pH control | Requires a pre-protected starting material |

Conclusion

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-ureidopentanoic acid is a well-established process critical for advancing peptide chemistry and related biomedical research. The direct Boc-protection of L-citrulline stands out as the most efficient and widely used method for general laboratory applications due to its high yield and operational simplicity. The alternative synthesis from Nα-Boc-L-ornithine provides a robust and highly selective route that is particularly advantageous for specialized applications such as isotopic labeling. Both methodologies, when executed with careful control of reaction parameters, reliably produce high-purity Boc-L-citrulline, empowering researchers in the development of next-generation diagnostics and therapeutics.

References

- Griffith, O. W., & Stuehr, D. J. (1995). Nitric Oxide Synthases: Properties and Catalytic Mechanism. Annual Review of Physiology, 57, 707-736. (General background on NOS and citrulline)

- Curis, E., Nicolis, I., Moinard, C., Osowska, S., Zerrouk, N., Bénazeth, S., & Cynober, L. (2005). Almost all about citrulline in mammals. Amino Acids, 29(3), 177-205. (Comprehensive review of citrulline metabolism)

-

J&K Scientific LLC. (n.d.). Boc-L-citrulline | 45234-13-7. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-Citrulline (CAS 45234-13-7): An Essential Building Block for Chemical Synthesis. Retrieved from [Link]

-

Allerton, T. D., Proctor, D. N., Stephens, J. M., Dugas, T. R., & Spielmann, G. (2018). L-Citrulline Supplementation: Impact on Cardiometabolic Health. Nutrients, 10(7), 921. Available at: [Link]

-

Aapptec Peptides. (n.d.). Boc-L-Citrulline [45234-13-7]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ornithine Derivatives in Modern Peptide Chemistry. Retrieved from [Link]

-

Medicinal Chemistry Services. (n.d.). Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Nakajima, H., Koyama, I., & Komoda, Y. (1994). Assay of ornithine carbamoyl transferase activity: modification for application to bovine serum. Journal of Veterinary Medical Science, 56(1), 21-26. Available at: [Link]

-

Proteopedia. (2019). Ornithine carbamoyltransferase. Retrieved from [Link]

-

Wikipedia. (n.d.). Ornithine transcarbamylase. Retrieved from [Link]

- Google Patents. (n.d.). A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid.

-

Jin, Z., et al. (2014). Reversible Post-Translational Carboxylation Modulates The Enzymatic Activity Of N-Acetyl-L-Ornithine Transcarbamylase. Journal of Biological Chemistry, 289(44), 30645-30654. Available at: [Link]

-

LifeTein Peptide Blog. (2025). Unusual Amino Acids: Ornithine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 4. lifetein.com [lifetein.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Reversible Post-Translational Carboxylation Modulates The Enzymatic Activity Of N-Acetyl-L-Ornithine Transcarbamylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-L-citrulline: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of N-Boc-L-citrulline, a crucial derivative of the non-proteinogenic amino acid L-citrulline. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, its significant applications in scientific research, and practical experimental methodologies.

Foundational Understanding of N-Boc-L-citrulline

N-Boc-L-citrulline is the L-citrulline molecule with its alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification is pivotal, as it prevents the amine from participating in unwanted side reactions during chemical synthesis, particularly in the context of peptide assembly. The Boc protecting group can be readily removed under specific acidic conditions, allowing for the selective formation of peptide bonds. This strategic protection makes N-Boc-L-citrulline an invaluable reagent in synthetic and medicinal chemistry.[1]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of N-Boc-L-citrulline is essential for its effective handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C11H21N3O5 | [1][2][3][4] |

| Molecular Weight | 275.31 g/mol | [1][4] |

| IUPAC Name | (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | [2] |

| CAS Number | 45234-13-7 | [1][2][3][4] |

| Appearance | White to off-white or pale yellow powder | [1][3] |

| Solubility | Soluble in organic solvents such as DMSO and methanol; less soluble in water | [1] |

| Storage Conditions | Store at ≤ -15 °C | [3] |

Core Applications in Research and Development

The utility of N-Boc-L-citrulline spans several key areas of scientific investigation, primarily driven by the biological significance of its parent molecule, L-citrulline.

Peptide Synthesis

The most prominent application of N-Boc-L-citrulline is as a building block in solid-phase and solution-phase peptide synthesis.[3] The Boc protecting group ensures that the alpha-amino group is unreactive during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain. This allows for the precise incorporation of citrulline residues at specific positions within a peptide sequence.

The workflow for incorporating N-Boc-L-citrulline into a peptide sequence via solid-phase peptide synthesis (SPPS) is illustrated below.

Caption: Workflow for Solid-Phase Peptide Synthesis with N-Boc-L-citrulline.

Nitric Oxide Research

L-citrulline is a key intermediate in the nitric oxide (NO) cycle. It is a precursor to L-arginine, the substrate for nitric oxide synthase (NOS) enzymes, which produce NO.[5] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. Researchers utilize N-Boc-L-citrulline in the synthesis of probes and inhibitors to study the intricate mechanisms of NO production and signaling.[3]

The following diagram illustrates the role of L-citrulline in the nitric oxide pathway.

Sources

- 1. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 2. Boc-Cit-OH | C11H21N3O5 | CID 7021414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 45234-13-7 Cas No. | Boc-L-citrulline | Matrix Scientific [matrixscientific.com]

- 5. L-Citrulline | 372-75-8 [chemicalbook.com]

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids. Its widespread adoption has revolutionized peptide synthesis and continues to be a critical tool in the development of novel therapeutics.[1] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism of action, applications in solid-phase peptide synthesis (SPPS), and comprehensive experimental protocols.

Core Principles of Boc Protection: A Balance of Stability and Labile Cleavage

The Boc group is prized for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions.[1] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile side-chain protecting groups, a crucial aspect of stepwise peptide synthesis.[1][2]

The Chemistry of Protection: Introducing the Boc Group

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, under basic conditions.[1][3] The base, often sodium bicarbonate or triethylamine, deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the anhydride.[1][4][5] The subsequent collapse of the tetrahedral intermediate yields the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, driving the reaction to completion.[1][6]

Experimental Protocol: Synthesis of N-Boc-L-Alanine

This protocol outlines a standard procedure for the Boc protection of L-Alanine in a solution phase.

Materials:

-

L-Alanine

-

Dioxane

-

Water

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Ice bath

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-Alanine (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (1.5 equivalents) or an equivalent amount of NaOH to the solution to raise the pH and deprotonate the amino group.[4]

-

Cool the solution to 0°C in an ice bath.[1]

-

Add (Boc)₂O (1.1 equivalents) to the solution while stirring.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[1]

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.[1] This protonates the carboxylic acid and any remaining unreacted amino acid.

-

Extract the N-Boc-L-Alanine into ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine.[1]

The Mechanism of Deprotection: Acid-Labile Cleavage

The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1][7] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7][8] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][7]

The generation of the tert-butyl cation can be a source of side reactions, as it can alkylate nucleophilic side chains, particularly tryptophan and methionine.[9][10] To prevent these unwanted modifications, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection solution to trap the carbocations.[3][9][11]

Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the Boc group from a resin-bound peptide during SPPS.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., anisole, 1-2%)

-

Diisopropylethylamine (DIEA) or a suitable non-nucleophilic base

-

SPPS reaction vessel

Procedure:

-

Swell the peptide-resin in DCM.

-

Drain the solvent.

-

Add a solution of 25-50% TFA in DCM containing a scavenger to the resin. A common formulation is 50% TFA in DCM.[9]

-

Agitate the resin for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of the TFA/DCM mixture and agitate for 20-30 minutes.[9]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group byproducts.

-

Neutralize the resulting ammonium salt on the N-terminus by washing with a solution of 10% DIEA in DCM for 2-5 minutes (2 times). This is crucial for the subsequent coupling step.

-

Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling cycle.

The Boc Group in Action: Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was a foundational method in the development of SPPS.[1] In this approach, the temporary protection of the α-amino group is provided by the acid-labile Boc group, while the "permanent" side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates.[1] These side-chain protecting groups are stable to the repetitive TFA treatments used for Boc removal but are cleaved simultaneously with the cleavage of the peptide from the resin using a strong acid, such as hydrofluoric acid (HF).[1][9]

The SPPS Cycle with Boc Chemistry

The synthesis of a peptide on a solid support using the Boc strategy follows a cyclical process:

-

Attachment: The first Boc-protected amino acid is anchored to a solid support resin, such as a Merrifield or PAM resin.[1][9]

-

Deprotection: The N-terminal Boc group is removed with TFA, as described in the protocol above.

-

Neutralization: The protonated α-amino group is neutralized with a non-nucleophilic base like DIEA.

-

Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt, HBTU) and coupled to the free amino group on the resin-bound peptide.

-

Repeat: The deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide sequence.[1]

-

Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF, TFMSA, or TMSOTf.[9]

Advantages and Disadvantages of the Boc Strategy

While the Fmoc/tBu strategy has become more prevalent due to its milder final cleavage conditions, the Boc/Bzl strategy offers distinct advantages in specific applications:

-

Reduced Aggregation: The repeated acidic treatment in Boc-SPPS can help to disrupt secondary structures and reduce peptide aggregation on the resin, which can be a significant issue with long or hydrophobic sequences.

-

Synthesis of Difficult Peptides: For certain "difficult" sequences, the Boc strategy can lead to higher purity and yield compared to the Fmoc strategy.[12]

However, the primary drawback of the Boc/Bzl strategy is the requirement for hazardous strong acids, like liquid HF, for the final cleavage step, which necessitates specialized equipment and handling procedures.[12]

Quantitative Data and Method Validation

The efficiency of Boc protection and deprotection reactions is critical for the overall success of peptide synthesis. High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for monitoring the progress of these reactions and assessing the purity of the final product.[13]

| Parameter | Boc Protection (Solution Phase) | Boc Deprotection (Solid Phase) |

| Typical Reagents | (Boc)₂O, Base (e.g., NaHCO₃, TEA) | 25-50% TFA in DCM |

| Typical Reaction Time | 2-12 hours | 20-30 minutes |

| Typical Yield/Conversion | >95% | >99% |

| Common Monitoring Technique | TLC, HPLC | Kaiser Test, HPLC analysis of a cleaved aliquot |

Visualizing the Workflow

Boc Protection Mechanism

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Boc-SPPS Workflow

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

Conclusion: An Enduring Tool in Chemical Synthesis

The tert-butoxycarbonyl protecting group is an indispensable tool in the arsenal of the modern chemist.[1] Its reliability, ease of use, and compatibility with a wide range of synthetic strategies have solidified its importance in amino acid and peptide chemistry. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage Boc chemistry in their pursuit of new scientific frontiers and innovative therapeutic solutions.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14945-14966. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. chempep.com [chempep.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Unprotected Ureido Group: A Deep Dive into the Mechanism of Boc-Cit-OH in Peptide Synthesis

Abstract

The incorporation of L-citrulline, a non-proteinogenic amino acid, into peptide sequences is of paramount importance for researchers in immunology, neuroscience, and drug discovery. As a key residue in citrullinated proteins, its presence is a critical factor in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. This in-depth technical guide provides a comprehensive analysis of the mechanism of action of Nα-Boc-L-citrulline (Boc-Cit-OH) in peptide synthesis. We will explore the unique reactivity of its unprotected ureido side chain, the rationale behind common experimental choices, potential side reactions, and optimized protocols for its successful incorporation. This guide is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of citrulline-containing peptides.

Introduction: The Significance of Citrulline in Peptide Chemistry

Citrulline, an alpha-amino acid, plays a crucial role in various physiological processes, most notably as an intermediate in the urea cycle.[1] However, its significance in peptide and protein chemistry stems from its post-translational formation from arginine, a process known as citrullination or deimination, catalyzed by peptidylarginine deiminases (PADs).[2] This conversion of a positively charged guanidinium group of arginine into a neutral ureido group of citrulline can profoundly alter protein structure and function, leading to the generation of neo-epitopes that can trigger autoimmune responses.[3]

The synthesis of citrulline-containing peptides is therefore essential for:

-

Developing diagnostic tools for autoimmune diseases.

-

Investigating the pathological mechanisms of these diseases.

-

Designing potential therapeutic interventions.

This guide focuses on the use of this compound, a key building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).

The Core of the Matter: The Unprotected Ureido Side Chain

A central and often debated aspect of incorporating citrulline into peptides is the management of its side-chain ureido group (-NH-CO-NH2). Unlike the highly basic guanidinium group of arginine, which necessitates robust protection (e.g., as Tosyl or Pbf derivatives) to prevent side reactions, the ureido group of citrulline is significantly less nucleophilic. Consequently, in both Boc and Fmoc strategies of peptide synthesis, the citrulline side chain is typically left unprotected.[4][5] This practice, while simplifying the synthetic workflow, requires a nuanced understanding of the ureido group's reactivity to avert potential pitfalls.

The decision to leave the ureido group unprotected is a testament to its relative stability under standard peptide synthesis conditions. However, it is not entirely inert, and its nucleophilic character can manifest under specific circumstances, leading to side reactions that can compromise the purity and yield of the target peptide.

The Mechanism of Peptide Bond Formation with this compound

The incorporation of this compound into a growing peptide chain follows the well-established principles of solid-phase peptide synthesis. The process begins with the deprotection of the Nα-Boc group of the resin-bound peptide, followed by the coupling of the activated this compound.

Nα-Boc Deprotection

The acid-labile Boc group is efficiently removed by treatment with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] This step exposes the free α-amino group of the resin-bound peptide, preparing it for the subsequent coupling reaction.

Caption: Nα-Boc deprotection and neutralization workflow.

Carboxyl Group Activation and Coupling

The critical step is the activation of the carboxylic acid of this compound to facilitate its reaction with the free amino group of the peptide chain. This is achieved using a variety of coupling reagents, which can be broadly categorized into carbodiimides and onium salts.[7]

The general mechanism involves the formation of a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

Caption: General mechanism of peptide bond formation.

Navigating the Labyrinth of Side Reactions

While the unprotected ureido group of citrulline is relatively stable, its inherent nucleophilicity can lead to side reactions under certain conditions. A thorough understanding of these potential pitfalls is crucial for optimizing the synthesis of citrulline-containing peptides.

Dehydration to Nitrile: A Low-Risk Scenario

A primary concern with amino acids containing side-chain amides, such as asparagine and glutamine, is dehydration to the corresponding nitrile under the influence of carbodiimide coupling reagents.[8] However, the ureido group of citrulline is significantly more resistant to this transformation. The electronic nature of the urea functionality makes the carbonyl oxygen less prone to activation and subsequent elimination. While not impossible under harsh conditions, nitrile formation from the citrulline side chain is not a commonly reported side reaction in standard Boc-SPPS.

Guanidinylation of the N-terminus: A Reagent-Dependent Risk

A more pertinent side reaction, particularly when using onium salt coupling reagents (e.g., HBTU, HATU), is the guanidinylation of the free N-terminal amine of the growing peptide chain.[9][10] This occurs when an excess of the coupling reagent is used, leading to the formation of a stable guanidinium group on the N-terminus, which effectively terminates chain elongation.

Caption: N-terminal guanidinylation by excess onium salt.

Mitigation Strategy: This side reaction can be effectively minimized by:

-

Using a stoichiometric amount of the coupling reagent relative to the carboxylic acid.

-

Pre-activating the this compound before adding it to the resin-bound peptide.

Reaction with Highly Electrophilic Reagents

The nucleophilicity of the ureido group becomes apparent when exposed to highly reactive electrophiles. For instance, the reaction of a citrulline-containing peptide with a bromo-acetylating agent can lead to the formation of an oxazoline derivative. While this is not a concern during standard peptide coupling, it highlights the importance of considering the reactivity of the ureido group when planning subsequent modifications of the synthesized peptide.

A Comparative Analysis of Coupling Reagents for this compound

The choice of coupling reagent is a critical determinant of the success of peptide synthesis, influencing coupling efficiency, reaction time, and the potential for side reactions. While a head-to-head comparative study for this compound is not extensively documented, we can extrapolate from data on other challenging couplings to provide a reasoned recommendation.

| Coupling Reagent/System | Reagent Type | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |

| DIC/HOBt | Carbodiimide | Moderate | Good-High | Low | A cost-effective and reliable choice for routine couplings. The byproduct, diisopropylurea, is soluble in common washing solvents. |

| HBTU/DIPEA | Uronium/Aminium Salt | Fast | High | Low | A widely used and efficient reagent. Risk of N-terminal guanidinylation if used in excess.[10] |

| HATU/DIPEA | Uronium/Aminium Salt | Very Fast | Very High | Very Low | Highly effective for sterically hindered couplings and can suppress racemization. Higher cost than HBTU.[10] |

| COMU/DIPEA | Uronium Salt | Very Fast | Very High | Very Low | Offers high coupling efficiency with a better safety profile and solubility than benzotriazole-based reagents.[10] |

Recommendation: For routine synthesis of citrulline-containing peptides, DIC/HOBt offers a good balance of efficiency and cost-effectiveness. For challenging sequences or when maximizing yield and purity is paramount, HATU or COMU are the preferred reagents, with the caveat of carefully controlling stoichiometry to avoid guanidinylation.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis. Equivalents are calculated based on the initial loading of the resin.

Protocol 1: DIC/HOBt Mediated Coupling

Materials:

-

This compound (3.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (3.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

-

Resin-bound peptide with a free N-terminus

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

Perform Nα-Boc deprotection using 50% TFA in DCM.

-

Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and finally with DMF.

-

In a separate vessel, dissolve this compound and HOBt in DMF.

-

Add the solution to the resin, followed by the addition of DIC.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, repeat the coupling step.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: HATU Mediated Coupling

Materials:

-

This compound (3.0 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

Resin-bound peptide with a free N-terminus

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

Perform Nα-Boc deprotection using 50% TFA in DCM.

-

Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and finally with DMF.

-

In a separate vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using a Kaiser test.

-

If the coupling is incomplete, repeat the coupling step.

-

Wash the resin thoroughly with DMF and DCM.

Conclusion

The successful incorporation of this compound into peptide sequences hinges on a clear understanding of the reactivity of its unprotected ureido side chain. While generally stable under standard Boc-SPPS conditions, the potential for side reactions, particularly N-terminal guanidinylation with onium salt reagents, necessitates careful control of reaction stoichiometry. The choice of coupling reagent should be guided by the complexity of the peptide sequence and the desired level of purity, with DIC/HOBt serving as a robust and economical option for routine syntheses, and HATU or COMU providing superior performance for more challenging couplings. By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize citrulline-containing peptides, thereby advancing our understanding of their critical roles in health and disease.

References

-

Biosyn. (2012, December 3). Citrullinated Peptide Synthesis. [Link]

-

Chatterjee, S., & White, P. D. (2020, April 1). Short Peptide synthesis, Fmoc-SPPS wth citrullin, why can it show a different mass? ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. ResearchGate. [Link]

-

Biosynthesis. (2012, December 3). Citrullinated Peptide Synthesis. [Link]

-

Enzo Life Sciences. (n.d.). Post Translational Modification through Citrullination. [Link]

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

-

LifeTein. (2025, February 12). Unnatural Amino Acids: Citrulline. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Wu, C.-C., et al. (2019). Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation. Chemistry – A European Journal, 25(57), 13149-13155. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

- Houben-Weyl. (2003). Peptide Nitriles.

- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- Chan, W. C., & White, P. D. (Eds.). (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Methods in Molecular Biology (Vol. 1047, pp. 65-80). Humana Press.

- Sharma, A., et al. (n.d.). Supporting Information: Liquid-Phase Peptide Synthesis (LPPS)

- Bodanszky, M. (1966). Citrulline containing peptides. U.S. Patent No. 3,250,759. Washington, DC: U.S.

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

LifeTein. (2025). Unnatural Amino Acids: Citrulline. LifeTein Peptide Blog. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Citrullinated Peptide Synthesis [biosyn.com]

- 3. US3250759A - Citrulline containing peptides - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

A Technical Guide to the Strategic Use of Boc-L-Citrulline in the Development of Next-Generation Nitric Oxide Donors

Abstract

The transient nature and profound physiological significance of nitric oxide (NO) present a formidable challenge in therapeutic drug design. Nitric oxide donors, molecules capable of releasing NO in a controlled manner, are a cornerstone of research in cardiovascular medicine, oncology, and immunology. This technical guide delves into the strategic use of Nα-(tert-butoxycarbonyl)-L-citrulline (Boc-L-citrulline) as a pivotal building block in the synthesis of advanced NO donor prodrugs. We will explore the biochemical rationale for using the L-citrulline scaffold, which leverages the endogenous citrulline-NO cycle for sustained bioactivity. Furthermore, we will detail the chemical advantages conferred by the Boc protecting group, which enhances stability, solubility, and synthetic versatility. This guide provides researchers and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols for synthesis and validation, and a forward-looking perspective on the potential of Boc-L-citrulline in creating targeted and stimuli-responsive NO-releasing therapeutics.

The Biochemical Rationale: Why L-Citrulline is a Superior Scaffold for NO Prodrugs

The development of effective NO donors is fundamentally a challenge of controlling the spatial and temporal release of a highly reactive gas. The choice of the molecular scaffold to carry and release the NO moiety is therefore critical. While L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, L-citrulline offers a more strategic advantage for exogenous administration.

The Endogenous Citrulline-NO Cycle

In biological systems, NO is synthesized from L-arginine by a family of NOS enzymes, producing L-citrulline as a co-product.[][2] Crucially, this is not a terminal pathway. The body possesses an efficient salvage pathway, the citrulline-NO cycle, which recycles L-citrulline back into L-arginine. This two-step enzymatic process, catalyzed by argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), ensures a sustained intracellular supply of L-arginine for continuous NO production.[3][4][5][6] The presence of these recycling enzymes in key tissues like vascular endothelium underscores the biological importance of this pathway.[5]

Caption: The enzymatic pathway illustrating NO production and L-citrulline recycling.

Pharmacokinetic Advantages of L-Citrulline

When administered orally, L-arginine is subject to extensive first-pass metabolism in the gut and liver by arginase enzymes, which convert it to ornithine and urea.[7] This significantly reduces its systemic bioavailability for NO production. L-citrulline, however, bypasses this presystemic elimination.[7][8][9] It is readily absorbed and transported to the kidneys and other tissues, where it is efficiently converted to L-arginine, leading to a more sustained and effective increase in plasma L-arginine levels and subsequent NO production compared to direct L-arginine supplementation.[7][10] This superior pharmacokinetic profile makes the L-citrulline backbone an ideal choice for designing systemic NO donor drugs.

The Chemical Strategy: The Role of the Boc Protecting Group

To transform L-citrulline from a simple precursor into a versatile synthetic platform, its reactive functional groups must be managed. This is where the tert-butyloxycarbonyl (Boc) protecting group becomes indispensable.

Boc-L-citrulline is a derivative where the alpha-amino group is protected. This protection serves several critical functions in the context of NO donor development:

-

Preventing Unwanted Reactivity: It prevents the α-amino group from participating in undesired side reactions during the chemical modification of the side chain, where the NO-donating moiety is typically attached.

-

Enhancing Solubility: The Boc group increases the molecule's lipophilicity, improving its solubility in a wide range of organic solvents commonly used in synthesis.[11]

-

Facilitating Purification: The modified properties simplify the purification of intermediates and the final product using standard techniques like column chromatography.

-

Stability and Handling: The protected amino acid is generally more stable and easier to handle than its free counterpart.[12][13]

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₁N₃O₅ | [11] |

| Molecular Weight | 275.30 g/mol | [11] |

| Appearance | White to off-white solid | [11] |

| Solubility | Soluble in DMSO, Methanol; Less soluble in water | [11] |

| Table 1: Key Physicochemical Properties of Nα-Boc-L-Citrulline. |

Designing Boc-L-Citrulline-Based NO Donors: A Prodrug Approach

The core concept is to use Boc-L-citrulline as a scaffold, attach a latent NO-releasing group to its side-chain ureido group, and then, in a final step, remove the Boc protecting group if necessary for biological activity. This creates a prodrug that can be activated by specific physiological triggers.

Caption: Modular design of a Boc-L-citrulline-based NO prodrug.

A common strategy involves designing donors that are activated by enzymes overexpressed in pathological conditions, such as Glutathione S-transferase (GST) in cancer cells.[14] The NO-releasing moiety (e.g., a diazeniumdiolate) is attached via a linker that is cleaved by the target enzyme, initiating NO release. The L-citrulline part of the molecule can then enter the citrulline-NO cycle, further boosting local NO production.

Experimental Validation & Characterization Workflow

The development of a novel Boc-L-citrulline-based NO donor requires a rigorous validation workflow to confirm its structure, quantify its NO-releasing properties, and assess its biological activity.

Caption: A systematic workflow for developing and validating NO donors.

Protocol: Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a common, indirect method for measuring NO release by quantifying one of its stable breakdown products, nitrite (NO₂⁻).[15][16]

Causality Statement: This protocol is designed to determine if NO release from the donor compound is dependent on a specific enzymatic trigger (e.g., Glutathione S-transferase, GST). By comparing nitrite levels in the presence and absence of the activating enzyme, we can validate the prodrug's mechanism of action.

Materials:

-

Boc-L-citrulline NO donor stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Glutathione S-transferase (GST) enzyme

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (NaNO₂) standard solution (for calibration curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Methodology:

-

Prepare Reaction Mixtures: In a 96-well plate, prepare triplicate reaction mixtures. For a final volume of 200 µL:

-

Negative Control: 198 µL PBS + 2 µL DMSO

-

Compound Control (-Enzyme): 196 µL PBS + 2 µL donor stock + 2 µL GSH solution

-

Test Condition (+Enzyme): 194 µL PBS + 2 µL donor stock + 2 µL GSH solution + 2 µL GST solution

-

-

Incubation: Incubate the plate at 37°C. Take 50 µL aliquots from each well at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Prepare Standard Curve: Prepare a series of NaNO₂ standards in PBS (e.g., 0-100 µM).

-

Griess Reaction:

-

To each 50 µL aliquot and standard, add 50 µL of the sulfanilamide solution.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of the N-(1-naphthyl)ethylenediamine solution.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Calculate the nitrite concentration in each sample using the standard curve. Plot nitrite concentration (µM) versus time (minutes).

Expected Data Output:

| Time (min) | Nitrite [µM] (Compound Only) | Nitrite [µM] (Compound + GST) |

| 0 | 0.5 ± 0.1 | 0.6 ± 0.2 |

| 30 | 2.1 ± 0.3 | 15.4 ± 1.1 |

| 60 | 4.5 ± 0.4 | 32.8 ± 2.5 |

| 120 | 8.9 ± 0.7 | 55.2 ± 3.8 |

| Table 2: Hypothetical data from a Griess assay demonstrating GST-triggered NO release. |

Protocol: Detection of Intracellular NO using DAF-FM Diacetate

This protocol assesses the ability of the donor to release NO within a cellular environment. DAF-FM Diacetate is a cell-permeable dye that fluoresces upon reacting with NO.[2]

Causality Statement: This experiment validates that the donor compound can penetrate the cell membrane and release bioactive NO, leading to a measurable increase in intracellular NO levels. Comparing the fluorescence intensity of treated versus untreated cells provides a direct measure of the compound's cellular activity.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line

-

Cell culture medium

-

DAF-FM Diacetate (e.g., 5 mM stock in DMSO)

-

Boc-L-citrulline NO donor

-

Fluorescence microscope or plate reader

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.

-

Dye Loading:

-

Wash cells gently with warm PBS.

-

Prepare a 5 µM working solution of DAF-FM Diacetate in serum-free medium.

-

Incubate cells with the DAF-FM solution for 30-60 minutes at 37°C.

-

-

Washing: Wash cells twice with warm PBS to remove excess dye. Add fresh culture medium.

-

Treatment:

-

Add the Boc-L-citrulline NO donor to the wells at desired final concentrations (e.g., 1, 10, 100 µM).

-

Include an untreated control (vehicle only).

-

-

Incubation: Incubate for a suitable period (e.g., 1-2 hours) at 37°C.

-

Imaging/Measurement:

-

Measure fluorescence using a plate reader (Excitation/Emission ~495/515 nm).

-

Alternatively, visualize cells under a fluorescence microscope to observe NO production in real-time.

-

-

Analysis: Quantify the fold-change in fluorescence intensity of treated cells relative to the untreated control.

Advantages and Future Directions

The use of Boc-L-citrulline as a foundational element in NO donor design offers significant advantages:

-

Bio-inspired Design: Leverages the body's natural and efficient citrulline-NO recycling pathway for potentially amplified and sustained effects.

-

Synthetic Versatility: The Boc-protected scaffold is amenable to a wide range of chemical modifications, allowing for the attachment of various NO-releasing moieties and targeting ligands.

-

Prodrug Potential: Enables the creation of sophisticated prodrugs that can be activated by specific disease-related stimuli, improving target specificity and reducing off-target effects.[17]

Future research in this area is poised to explore several exciting avenues:

-

Targeted Delivery: Conjugating Boc-L-citrulline-based donors to antibodies or peptides that recognize specific cell surface receptors (e.g., on tumor cells) to concentrate NO release at the site of action.

-

Multi-modal Therapeutics: Combining the NO-releasing function with other therapeutic agents on the same molecular scaffold.

-

Nanoparticle Formulation: Encapsulating these donors within nanoparticles to further improve stability, circulation time, and control over release kinetics.[14][18]

Conclusion

Boc-L-citrulline is more than just a protected amino acid; it is a strategic platform for the rational design of advanced nitric oxide donors. By combining the superior pharmacokinetic properties of the L-citrulline core with the synthetic robustness afforded by the Boc protecting group, researchers can develop novel therapeutics with enhanced stability, targeted delivery, and controlled NO release. The methodologies and principles outlined in this guide provide a framework for scientists and drug developers to harness the full potential of this versatile building block in the ongoing quest to translate the therapeutic promise of nitric oxide into clinical reality.

References

- Title: Boc-D-citrulline Source: Chem-Impex URL

- Title: Boc-L-citrulline Source: Chem-Impex URL

- Title: CAS 45234-13-7: N(alpha)

- Title: What is L-Citrulline mechanism of action?

- Title: What is L-Citrulline mechanism of action?

- Title: Citrulline: Definition, Structure, Benefits, Sources and Uses Source: BOC Sciences Amino Acid URL

- Title: Nitric oxide detection methods in vitro and in vivo Source: PMC - PubMed Central URL

- Title: L-Citrulline ELISA Source: ALPCO Diagnostics URL

- Title: N5-carbamoyl-l-ornithine (L-Citrulline)

- Title: Acute ingestion of citrulline stimulates nitric oxide synthesis but does not increase blood flow in healthy young and older adults with heart failure Source: PMC - NIH URL

- Title: L-Citrulline increases nitric oxide and improves control in obese asthmatics Source: JCI Insight URL

- Title: Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance Source: NIH URL

- Title: Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance Source: MDPI URL

- Title: (PDF)

- Title: Induction of citrulline-nitric oxide (NO)

- Title: Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle Source: PubMed URL

- Title: Analytical Chemistry of Nitric Oxide Source: PMC - PubMed Central URL

- Title: L-Citrulline recycle for synthesis of NO in cerebral perivascular nerves and endothelial cells Source: Unknown Source URL

- Title: Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications Source: MDPI URL

- Title: Nitric oxide (NO)

- Title: Methods to Detect Nitric Oxide and its Metabolites in Biological Samples Source: PMC URL

- Title: Stabilization of the Nitric Oxide (NO)

- Title: Analytical Techniques for Assaying Nitric Oxide Bioactivity Source: PMC - NIH URL

- Title: Targeted prodrug design to optimize drug delivery Source: ResearchGate URL

- Title: Impact of l‐citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells Source: PMC - NIH URL

- Title: Effects of L-citrulline supplementation on nitric oxide and antioxidant markers after high-intensity interval exercise in young men: a randomized controlled trial Source: PubMed URL

- Title: Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism Source: NIH URL

- Title: Metabolism of citrulline.

- Title: (PDF)

- Title: l-Citrulline restores nitric oxide level and cellular uptake at the brain capillary endothelial cell line (TR-BBB cells)

- Title: Endogenous Nitric Oxide Protects Bacteria Against a Wide Spectrum of Antibiotics Source: NIH URL

- Title: Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities Source: Semantic Scholar URL

Sources

- 2. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of citrulline-nitric oxide (NO) cycle enzymes and NO production in immunostimulated rat RPE-J cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Citrulline recycle for synthesis of NO in cerebral perivascular nerves and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide (NO), citrulline-NO cycle enzymes, glutamine synthetase, and oxidative status in kainic acid-mediated excitotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Acute ingestion of citrulline stimulates nitric oxide synthesis but does not increase blood flow in healthy young and older adults with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Stabilization of the Nitric Oxide (NO) Prodrugs and Anti-Cancer Leads, PABA/NO and Double JS-K through Incorporation into PEG-Protected Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's Guide to Arginine Synthesis Using Boc-Cit-OH as a Strategic Precursor

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of L-arginine into synthetic peptides is fundamental to drug discovery, yet it presents significant challenges due to the inherent reactivity of its guanidinium side chain. Issues such as steric hindrance and δ-lactam formation during solid-phase peptide synthesis (SPPS) can severely compromise yield and purity.[1] This technical guide presents a strategic alternative: the use of Nα-Boc-L-citrulline (Boc-Cit-OH) as a stable, uncharged precursor. We will explore the causality behind this approach, detailing the seamless integration of this compound into standard Boc-SPPS workflows, followed by a robust, on-resin chemical conversion of the citrulline ureido group to the target arginine guanidinium moiety. This methodology circumvents common synthesis pitfalls and provides a reliable pathway to high-purity arginine-containing peptides, a critical advantage for therapeutic and research applications.

The Arginine Conundrum in Peptide Synthesis

L-arginine is a cornerstone of many biologically active peptides. Its positively charged guanidinium group is often critical for receptor binding, cell penetration, and overall peptide structure. Arginine is also the biological precursor to nitric oxide (NO), a vital signaling molecule in vasodilation, neurotransmission, and immune response.[2][[“]][4]

However, the very properties that make arginine biologically essential also render it synthetically challenging. The bulky, highly basic guanidinium group requires robust protection during synthesis. Even with protecting groups, its activation during coupling can lead to a debilitating side reaction: the intramolecular cyclization of the α-amino group onto the activated carboxyl group, forming an irreversible and inactive δ-lactam.[1] This side reaction leads to chain termination and the accumulation of deletion sequences that are difficult to purify.

To overcome this, a post-synthesis modification strategy using a stable precursor offers a more controlled and efficient route. L-Citrulline, an amino acid that is structurally identical to arginine except for its terminal ureido group in place of the guanidinium group, is the ideal candidate. By incorporating the protected form, this compound, we can build the peptide backbone with a neutral, less reactive side chain and then, in a discrete step, convert it to arginine.

This compound: An Overview of the Precursor

Nα-tert-butyloxycarbonyl-L-citrulline (this compound) is a derivative of citrulline where the alpha-amino group is protected by the acid-labile Boc group.[5] This makes it perfectly suited for Boc-based solid-phase peptide synthesis (SPPS).[6][7] The ureido side chain is chemically stable under the repetitive acidic (for Boc deprotection) and basic (for coupling) conditions of the SPPS cycles.

Physicochemical and Spectroscopic Data

Accurate characterization of the starting material is the foundation of any successful synthesis.

| Property | Value | Source |

| CAS Number | 45234-13-7 | [8][9] |

| Molecular Formula | C₁₁H₂₁N₃O₅ | [5][10] |

| Molecular Weight | 275.30 g/mol | [10] |

| Appearance | White to off-white powder | [5] |

| IUPAC Name | (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | [10] |

| Solubility | Soluble in DMF, DMSO, Methanol | [5] |

| Storage | -20°C for long-term stability |

Note: Data is compiled from publicly available sources and may vary slightly by supplier.

The Strategic Advantage